2-(4-(ethylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Description
2-(4-(ethylthio)phenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide, also known as ETTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxadiazole family and has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Scientific Research Applications
Biological Activities and Therapeutic Applications
Thiophene Analogues : The study of thiophene analogues, including compounds related to benzidine and 4-aminobiphenyl, has shown that replacing an aromatic ring with a thiophene ring can maintain biological activity. These compounds have been evaluated for carcinogenic potential, indicating the importance of thiophene structures in pharmacological research. The evaluation was performed using in vitro assays, suggesting a potential for both activity and toxicity that warrants further investigation in vivo (Ashby et al., 1978).
1,3,4-Oxadiazole Derivatives : 1,3,4-Oxadiazole derivatives exhibit a wide array of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects. This highlights the therapeutic worth of compounds incorporating the 1,3,4-oxadiazole ring, making them significant for the development of new medicinal agents. The structure allows for effective binding with various enzymes and receptors, demonstrating the compound's relevance in drug discovery (Verma et al., 2019).
Environmental Implications
- Adsorptive Elimination from Water : The environmental protection potential through adsorptive elimination of related compounds, such as acetaminophen, from water has been reviewed. This research underscores the significance of understanding the environmental behavior and removal strategies of pharmaceutical compounds, suggesting potential applications for thiophene and oxadiazole derivatives in environmental science (Igwegbe et al., 2021).
properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-2-22-12-7-5-11(6-8-12)10-14(20)17-16-19-18-15(21-16)13-4-3-9-23-13/h3-9H,2,10H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVZJAYGVCJJNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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